molecular formula C17H14N4O2 B11710220 N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide

N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide

Cat. No.: B11710220
M. Wt: 306.32 g/mol
InChI Key: ZJJJYLSVTISQGN-UHFFFAOYSA-N
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Description

N'-[(3Z)-1-Allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide is a hydrazone derivative featuring an isatin core fused with a pyridinecarbohydrazide moiety. The Z-configuration at the C3 position and the allyl substitution at N1 distinguish its structure. Such compounds are typically synthesized via condensation of isatin derivatives with carbohydrazides under acidic conditions, as demonstrated for analogous hydrazones . Key spectral characteristics include IR absorption bands for C=O (amide, ~1669–1694 cm⁻¹), NH (~3157–3224 cm⁻¹), and C=N (1616 cm⁻¹), alongside NMR signals for aromatic protons (δ 7.3–8.7 ppm) and carbons (δ 112–152 ppm) .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-(2-hydroxy-1-prop-2-enylindol-3-yl)iminopyridine-2-carboxamide

InChI

InChI=1S/C17H14N4O2/c1-2-11-21-14-9-4-3-7-12(14)15(17(21)23)19-20-16(22)13-8-5-6-10-18-13/h2-10,23H,1,11H2

InChI Key

ZJJJYLSVTISQGN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide typically involves the condensation of 1-allyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 2-pyridinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and pyridine rings.

    Reduction: Reduced forms of the hydrazide and indole moieties.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Material Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is investigated for its antimicrobial and antioxidant properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the indole ring, pyridine position, and N1 alkylation. These modifications significantly influence physicochemical properties:

Compound Name Substituents (R1, R2) Melting Point (°C) Solubility Reference
Target compound R1 = allyl, R2 = H ≥295 Not reported
N′-[5-Bromo-1-methyl-2-oxo-indol-3-ylidene]-5-methoxy-indole-2-carbohydrazide R1 = methyl, R2 = Br, OMe >300 DMSO, Methanol
N′-[1-Benzyl-5-methoxy-2-oxo-indol-3-ylidene]-5-methoxy-indole-2-carbohydrazide R1 = benzyl, R2 = OMe >300 DMSO
N′-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-indol-3-ylidene]benzohydrazide R1 = 4-Cl-benzyl, R2 = H Not reported Chloroform, DMSO
MDA-19 (N′-[(3Z)-1-Hexyl-2-oxo-indol-3-ylidene]benzohydrazide) R1 = hexyl, R2 = H Not reported Lipophilic solvents
N′-(1-Methyl-2-oxo-indol-3-ylidene)pyridine-3-carbohydrazide Pyridine-3-carbohydrazide Not reported DMSO, Methanol

Key Observations :

  • Halogenation : Bromo or chloro substituents (e.g., R2 = Br) increase molecular weight and may enhance bioactivity via hydrophobic interactions .
  • Pyridine Position : Pyridine-2-carbohydrazide (target) vs. pyridine-3-carbohydrazide alters electronic distribution, affecting binding to targets like kinases or receptors.
Anticancer Activity

Isatin-indole hybrids exhibit potent antiproliferative effects. For example:

  • Compound 1 (5-bromo-1-methyl derivative): IC₅₀ = 5.60 µM against human cancer cell lines .
  • Compound 7 (1-benzyl-5-methoxy derivative): IC₅₀ = 1.69 µM, highlighting the synergy of benzyl and methoxy groups .

The target compound’s allyl group may confer unique steric effects, though its specific anticancer activity remains uncharacterized in the provided evidence.

Antimicrobial and Antiviral Activity
  • N′-[5-Chloro-1-(4-fluorobenzyl)-2-oxo-indol-3-ylidene]-5-methoxy-indole-2-carbohydrazide : Potent antimicrobial agent against bacterial pathogens .
  • Diketopiperazine derivatives (e.g., albonoursin): Anti-H1N1 activity (IC₅₀ = 6.8 µM) , suggesting isatin-related scaffolds may broadly target viral proteases.
Cannabinoid Receptor (CB2R) Agonism
  • N′-[(3Z)-1-(4-Chlorobenzyl)-2-oxo-indol-3-ylidene]benzohydrazide : IC₅₀ = 131.1 nM for CB2R .
  • MDA-19 : CB2 agonist with neuropathic pain relief and minimal CNS side effects . The target compound’s allyl group, being smaller than 4-chlorobenzyl or hexyl, may modulate receptor binding affinity and selectivity.

Biological Activity

N'-[(3Z)-1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-pyridinecarbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological properties of this compound, drawing on various research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 1-allylindole derivatives with hydrazine and pyridinecarboxylic acids. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Table 1: Characterization Data

TechniqueObservations
NMR (DMSO-d6) Signals at δ 2.67 (s, 3H), 5.68 (d, J = 5.7 Hz, 1H), 8.03 (s, 1H)
IR (KBr) Peaks at 3268 cm⁻¹ (N-H stretch), 1711 cm⁻¹ (C=O stretch)
Mass Spectrometry Molecular ion peak at m/z = 349.35 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

Research indicates that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways.

Case Study: MCF-7 Cell Line
A study conducted on MCF-7 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with concentrations above 10 µM.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

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